molecular formula C25H21N5O4S B2560162 N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1296338-09-4

N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2560162
CAS No.: 1296338-09-4
M. Wt: 487.53
InChI Key: IKKJBHKQVUREQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4(3H)-one core. Key structural attributes include:

  • A 5-methyl group at position 5 of the thienopyrimidine ring.
  • A 1,2,4-oxadiazol-5-yl substituent at position 6, further functionalized with a 3-(m-tolyl) group (meta-methylphenyl).
  • An N-(3-methoxyphenyl)acetamide side chain at position 3 of the thienopyrimidinone.

Its synthesis likely follows routes similar to those described for analogs, such as condensation of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid with functionalized oxadiazoles, followed by amidation .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4S/c1-14-6-4-7-16(10-14)22-28-23(34-29-22)21-15(2)20-24(35-21)26-13-30(25(20)32)12-19(31)27-17-8-5-9-18(11-17)33-3/h4-11,13H,12H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKJBHKQVUREQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide, a complex organic compound with the CAS number 1296338-09-4, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H21N5O4SC_{25}H_{21}N_{5}O_{4}S with a molecular weight of 487.5 g/mol. It features a thieno[2,3-d]pyrimidine core that is substituted with an oxadiazole moiety and an acetamide group, which are known to contribute to its biological activities.

PropertyValue
CAS Number1296338-09-4
Molecular FormulaC₃₁H₂₁N₅O₄S
Molecular Weight487.5 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thieno[2,3-d]pyrimidine derivatives. For instance, derivatives similar to the compound have shown significant cytotoxic activity against various cancer cell lines.

  • Cytotoxicity : The compound exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. This suggests a promising therapeutic index compared to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner. Western blot analyses indicated increased levels of p53 and cleaved caspase-3 in treated cells, suggesting that the compound activates apoptotic pathways .

Antimicrobial Activity

Compounds with similar structures have also demonstrated antimicrobial properties. For example, derivatives were tested against various bacterial strains including Klebsiella pneumoniae and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL, indicating significant antibacterial efficacy .

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds featuring the oxadiazole ring system are being explored for their anti-inflammatory and analgesic properties. Preliminary studies suggest that modifications to the oxadiazole structure can enhance these effects, warranting further investigation into structure-activity relationships .

Study 1: Anticancer Activity Assessment

A study evaluated several oxadiazole derivatives against MCF-7 and U-937 cell lines. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity:

  • Compound A : IC50 = 0.65 µM (MCF-7)
  • Compound B : IC50 = 2.41 µM (U-937)

These findings highlight the importance of structural modifications in enhancing biological activity .

Study 2: Mechanistic Insights

Research employing molecular docking techniques demonstrated strong hydrophobic interactions between the compound's aromatic rings and target proteins involved in apoptosis regulation. This suggests a potential mechanism through which these compounds exert their anticancer effects .

Comparison with Similar Compounds

Table 1: Substituent Variations and Activity in Thienopyrimidine Analogs

Compound Name Oxadiazole Substituent Acetamide Substituent Core Modification Biological Activity
Target Compound 3-(m-Tolyl) 3-Methoxyphenyl 4-Oxo Not reported (inferred potential)
2-[5-Methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide 3-Phenyl Phenyl 4-Oxo Antibacterial (Staphylococcus aureus, Bacillus subtilis)
5-Methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione 3-Phenyl N/A 4-Thio Antifungal (Candida albicans)

Key Findings :

  • Acetamide Substituent : The 3-methoxyphenyl group in the target compound may improve solubility compared to the unsubstituted phenyl group in the analog, which showed antibacterial activity .
  • Core Modification : The 4-oxo group in the target compound contrasts with 4-thio derivatives, which exhibit antifungal activity. This suggests that the oxygen atom at position 4 is critical for antibacterial specificity .

Comparison with Heterocyclic Systems

Thienopyrimidine vs. Pyrrolo-Thiazolo-Pyrimidine

Compound 8 from [], 5-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol, shares a methoxyphenyl substituent but features a pyrrolo-thiazolo-pyrimidine core. Differences include:

  • Electronic Effects: The thienopyrimidine core in the target compound may exhibit greater aromatic stability than the fused pyrrolo-thiazolo system, influencing binding interactions.
  • Bioactivity: Pyrrolo-thiazolo-pyrimidines are less studied for antimicrobial activity, highlighting the thienopyrimidine scaffold’s pharmacological relevance .

Methodological Approaches for Comparison

NMR-Based Structural Analysis

As demonstrated in [], NMR chemical shift comparisons (e.g., regions A and B in Figure 6) can identify structural perturbations caused by substituent changes.

Lumping Strategy for Property Prediction

The lumping strategy groups compounds with similar structures to predict properties . For example, the target compound and its phenyl-substituted analog could be lumped to estimate solubility or reactivity, though their distinct substituents may necessitate separate evaluation.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step heterocyclic coupling. For example:

  • Thieno[2,3-d]pyrimidinone core : Prepared via cyclization of 3-amino-5-methyl-4-oxo-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine derivatives using triethylamine as a base and chloroacetyl chloride for acetylation .
  • Oxadiazole ring formation : The 1,3,4-oxadiazol-5-yl moiety is introduced via condensation of amidoximes with carboxylic acid derivatives under reflux in polar aprotic solvents (e.g., DMF) .
  • Final coupling : The acetamide side chain is attached via nucleophilic substitution or amidation, monitored by TLC and purified via recrystallization . Optimization: Adjust reaction time, temperature, and stoichiometry of reagents (e.g., triethylamine as a catalyst) to improve yields .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural elucidation : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1667 cm1^{-1}) and oxadiazole ring vibrations .

Advanced Research Questions

Q. How can researchers address low solubility in aqueous buffers during biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Micellar encapsulation : Employ surfactants like Tween-80 or cyclodextrins to enhance solubility without altering bioactivity .
  • Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, cleaved in vivo .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Standardized assays : Re-evaluate activity using uniform protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain variability in IC50_{50} values .
  • Structural analogs : Synthesize derivatives with systematic substitutions (e.g., replacing m-tolyl with halophenyl groups) to isolate SAR trends .

Q. How can regioselectivity challenges during oxadiazole formation be mitigated?

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) on the aryl ring to guide cyclization .
  • Microwave-assisted synthesis : Enhances regioselectivity by reducing side reactions through controlled heating .
  • Computational modeling : DFT calculations predict favorable transition states for oxadiazole ring closure .

Q. What purification methods are recommended for isolating high-purity batches?

  • Column chromatography : Use gradient elution with ethyl acetate/hexane to separate regioisomers .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol-water) based on differential solubility .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities (>95% purity) .

Methodological Considerations

Q. How to design experiments evaluating the compound’s kinase inhibition selectivity?

  • Panel screening : Test against a diverse kinase panel (e.g., EGFR, VEGFR, CDK2) at 1–10 µM concentrations .
  • Docking studies : Use X-ray crystallography data of target kinases to model binding interactions and predict off-target effects .
  • Counter-screens : Include unrelated enzymes (e.g., proteases) to confirm specificity .

Q. What in vitro models are suitable for assessing metabolic stability?

  • Hepatocyte incubations : Measure parent compound depletion over time using LC-MS/MS .
  • CYP450 inhibition assays : Identify metabolic pathways via fluorogenic substrates (e.g., CYP3A4) .
  • Plasma protein binding : Use equilibrium dialysis to quantify free fraction, which impacts bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.